molecular formula C14H21N4O7S B12352148 CID 156588676

CID 156588676

Cat. No.: B12352148
M. Wt: 389.41 g/mol
InChI Key: MIIYUSYIHFEVIY-OPRDCNLKSA-N
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Description

CID 156588676 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a globally recognized repository for chemical information. For novel compounds, rigorous characterization—including elemental analysis, spectroscopic validation (e.g., IR, UV-Vis), and chromatographic purity assessments—is required to confirm identity and quality .

For example, highlights a structurally similar compound (PubChem ID 72863) with solubility data (0.687 mg/mL) and hazard warnings (e.g., H302: harmful if swallowed), underscoring the importance of physicochemical and safety profiling in chemical research .

Properties

Molecular Formula

C14H21N4O7S

Molecular Weight

389.41 g/mol

InChI

InChI=1S/C14H21N4O7S/c19-12(8-2-1-5-15-7-8)16-17-13(20)10-4-3-9-6-11(10)14(21)18(9)25-26(22,23)24/h8-10,15H,1-7H2,(H,16,19)(H,17,20)(H,22,23,24)/t8-,9-,10-/m1/s1

InChI Key

MIIYUSYIHFEVIY-OPRDCNLKSA-N

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3C[C]2C(=O)N3OS(=O)(=O)O

Canonical SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3C[C]2C(=O)N3OS(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

CID 156588676 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 156588676 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it may be utilized in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects and drug development. Industrial applications include its use in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 156588676 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on two compounds analogous to CID 156588676, selected based on structural homology or functional overlap.

Table 1: Key Properties of this compound and Analogues

Property This compound Compound A (CAS 1761-61-1) Compound B (PubChem ID 72863)
Molecular Formula Not explicitly provided C₇H₅BrO₂ C₇H₅BrO₂
Molecular Weight Not explicitly provided 201.02 g/mol 201.02 g/mol
Solubility Pending validation 0.687 mg/mL 0.687 mg/mL
Log S (ESOL) Not available -2.47 -2.47
Hazard Statements Not available H302 H302

Structural Similarities and Differences

  • This compound may exhibit analogous halogenated motifs, which are common in agrochemicals or pharmaceuticals .
  • Functional Groups : Variations in substituents (e.g., nitro, hydroxyl, or methyl groups) could influence bioactivity. For instance, describes a synthesis method for brominated aromatics using green chemistry principles, highlighting the role of catalysts (e.g., A-FGO) in optimizing yields (98%) .

Functional and Application-Based Comparison

  • Pharmacological Potential: While this compound’s specific applications are undefined, brominated aromatics like Compound A/B are often explored for antimicrobial or anticancer properties. and emphasize the importance of structurally characterized compounds in managing chemotherapy-induced complications, though these references pertain to clinical conditions rather than direct chemical comparisons .
  • Industrial Relevance : Compounds with high Log S values (e.g., -2.47 for Compound A) may face formulation challenges due to poor solubility, necessitating advanced delivery systems. Such data inform drug design and environmental safety assessments .

Research Findings and Methodological Considerations

Analytical Techniques

  • Chromatography : Gas chromatography-mass spectrometry (GC-MS) and LC-ESI-MS (as in ) are critical for purity assessment and metabolite profiling .

Q & A

Basic Research Questions

Q. How should I structure a research question for studying CID 156588676 to ensure clarity and rigor?

  • Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to define scope. For example:

  • Population: Target system or organism affected by this compound.

  • Intervention: Dosage, administration method, or experimental conditions.

  • Comparison: Control groups or alternative compounds.

  • Outcome: Measurable effects (e.g., biochemical changes).

  • Time: Duration of observation.
    Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s practicality and significance .

    PICOT Framework Example for this compound
    PopulationIn vitro cancer cell lines
    Intervention50 µM this compound exposure
    ComparisonUntreated control group
    OutcomeApoptosis rate measurement
    Time24-hour incubation period

Q. What experimental design principles are critical for studying this compound?

  • Methodological Answer :

Define objectives (e.g., mechanism of action, toxicity).

Select controls (positive/negative, vehicle controls).

Optimize reproducibility by documenting protocols (e.g., solvent used, temperature).

Use blinding or randomization to reduce bias.

Validate methods with pilot studies to confirm assay sensitivity .

Q. How do I select appropriate data collection methods for this compound research?

  • Methodological Answer : Choose based on research goals:

  • Primary Data : Lab experiments (e.g., HPLC for purity analysis, cell viability assays).

  • Secondary Data : Literature reviews (e.g., existing pharmacokinetic data).

  • Use mixed methods (e.g., quantitative dose-response curves + qualitative observational notes) for comprehensive insights .

    Data Type Tools/Techniques Application to this compound
    PrimarySpectrophotometry, ELISAQuantify compound concentration
    SecondaryPubMed, ReaxysRetrieve synthesis protocols

Advanced Research Questions

Q. How can I resolve contradictions in experimental data involving this compound?

  • Methodological Answer :

Identify principal contradictions (e.g., conflicting toxicity results in different cell lines).

Analyze contextual variables (e.g., cell culture conditions, batch-to-batch compound variability).

Use triangulation (e.g., cross-validate via LC-MS, NMR, and in silico modeling).

Apply statistical tests (e.g., ANOVA) to determine if discrepancies are significant .

Q. What strategies ensure reproducibility of this compound studies?

  • Methodological Answer :

  • Documentation : Share step-by-step protocols, including solvent preparation and equipment calibration.
  • Supplementary Materials : Provide raw data, spectra, and code for computational analyses.
  • Collaborative Validation : Partner with independent labs to replicate key findings .

Q. How do I integrate mixed-methods approaches to study this compound’s mechanism of action?

  • Methodological Answer :

Combine quantitative (e.g., IC50 values) and qualitative (e.g., electron microscopy images of cellular changes) data.

Use triangulation matrices to align results from disparate methods.

Apply iterative analysis (e.g., revise hypotheses based on emerging data patterns) .

Methodological and Ethical Considerations

Q. What systematic approaches are effective for literature reviews on this compound?

  • Methodological Answer :

  • Keyword Strategy : Use Boolean operators (e.g., "this compound AND cytotoxicity NOT industrial").
  • Databases : Prioritize PubMed, SciFinder, and institutional repositories.
  • Critical Appraisal : Evaluate sources using CRAAP (Currency, Relevance, Authority, Accuracy, Purpose) .

Q. How should ethical considerations shape experimental design with this compound?

  • Methodological Answer :

  • Informed Consent : Required for human-derived samples (e.g., primary cell lines).
  • Data Integrity : Avoid selective reporting; pre-register studies on platforms like OSF.
  • Conflict of Interest : Disclose funding sources or partnerships .

Tables for Key Frameworks

FINER Criteria Application Example
FeasibleAccess to NMR facilities for structural analysis
InterestingNovelty in targeting a rare enzyme
NovelFirst study on this compound’s epigenetic effects
EthicalCompliance with IACUC guidelines
RelevantAddresses gaps in oncology drug discovery
Contradiction Analysis Steps Example
Identify contradictionsConflicting IC50 values in two journals
Contextualize variablesCheck cell line origins and growth media
Triangulate dataValidate via orthogonal assay (e.g., flow cytometry)
Statistical evaluationApply t-test to compare datasets

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